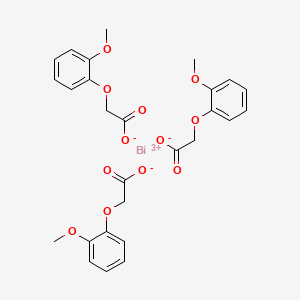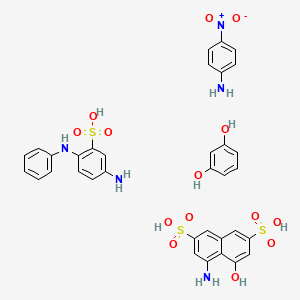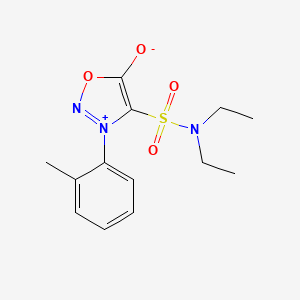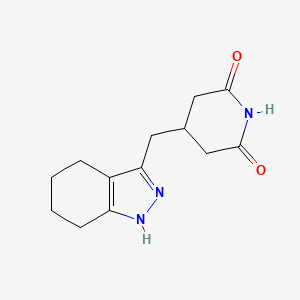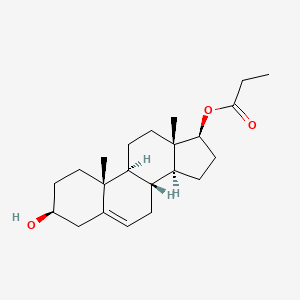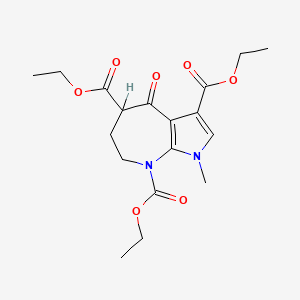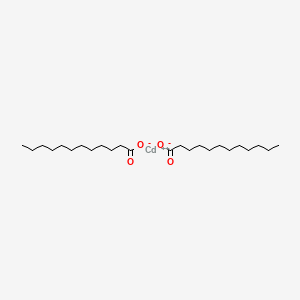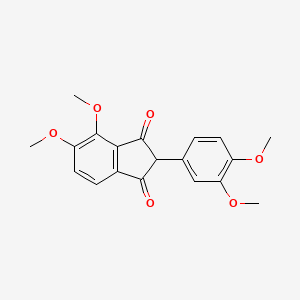
2-(3,4-Dimethoxyphenyl)-4,5-dimethoxyindene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 215217 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its involvement in various chemical reactions and its utility in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of NSC 215217 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions.
Reaction Conditions: These reactions often require controlled environments, including specific temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.
Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain NSC 215217 in its pure form.
Industrial production methods for NSC 215217 are designed to maximize yield and efficiency. These methods often involve large-scale reactors and continuous processing techniques to ensure consistent quality and quantity of the compound.
Chemical Reactions Analysis
NSC 215217 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: NSC 215217 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an alcohol or ketone, while reduction could produce an alkane or amine.
Scientific Research Applications
NSC 215217 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in cellular processes and interactions with biomolecules.
Medicine: Researchers are exploring its potential therapeutic applications, such as its ability to interact with specific enzymes or receptors in the body.
Industry: NSC 215217 is utilized in the production of materials and chemicals, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism by which NSC 215217 exerts its effects involves its interaction with molecular targets and pathways within cells. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological outcomes. These interactions can influence cellular signaling pathways, gene expression, and metabolic processes.
Comparison with Similar Compounds
NSC 215217 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Known for its role in cancer research, this compound shares some structural similarities with NSC 215217 but differs in its specific applications and effects.
NSC 36586: Another compound used in biological research, it has distinct properties that set it apart from NSC 215217.
The uniqueness of NSC 215217 lies in its specific chemical structure and the particular reactions it undergoes, making it valuable for targeted research and applications.
Properties
CAS No. |
1641-12-9 |
|---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4,5-dimethoxyindene-1,3-dione |
InChI |
InChI=1S/C19H18O6/c1-22-12-7-5-10(9-14(12)24-3)15-17(20)11-6-8-13(23-2)19(25-4)16(11)18(15)21/h5-9,15H,1-4H3 |
InChI Key |
FCOLNSHCPVSQEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



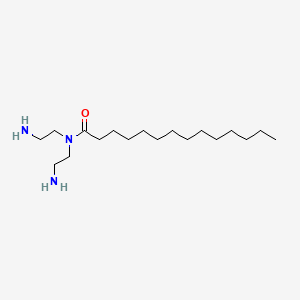
![3-Bromopropyl 3-[3-[3-(3-bromopropoxy)-3-oxopropoxy]propoxy]propanoate](/img/structure/B12791992.png)
![3a,4,5,6-Tetrahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12792000.png)
